(1,3-dioxoisoindol-2-yl) 3-methylcyclobutane-1-carboxylate
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Overview
Description
(1,3-dioxoisoindol-2-yl) 3-methylcyclobutane-1-carboxylate is a chemical compound with a complex structure that includes a dioxoisoindole moiety and a methylcyclobutane carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 3-methylcyclobutane-1-carboxylate typically involves the reaction of 3-methylcyclobutane-1-carboxylic acid with a suitable isoindole derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the ester bond between the carboxylic acid and the isoindole. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxoisoindol-2-yl) 3-methylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxoisoindole moiety to a dihydroisoindole derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydroisoindole derivatives.
Scientific Research Applications
(1,3-dioxoisoindol-2-yl) 3-methylcyclobutane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 3-methylcyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1,3-Dioxoisoindol-2-yl) 1-ethynylcyclopropane-1-carboxylate
- 3-methyl-1-cyclobutanecarboxylic acid (1,3-dioxo-2-isoindolyl) ester
Uniqueness
Compared to similar compounds, (1,3-dioxoisoindol-2-yl) 3-methylcyclobutane-1-carboxylate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a dioxoisoindole moiety with a methylcyclobutane carboxylate group makes it particularly versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H13NO4/c1-8-6-9(7-8)14(18)19-15-12(16)10-4-2-3-5-11(10)13(15)17/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
GSVRGGGAVFRKFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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